Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as EU1794-2 in literature) is a synthetic heterocyclic compound featuring a fused benzo[b]thiophene core modified with a thiazolidinone-acetamido side chain and a 6-methyl substituent . Its synthesis involves multi-step organic reactions, including condensation and functional group transformations, to introduce the imino-oxothiazolidinyl moiety and ester groups .
Properties
IUPAC Name |
ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-24-16(23)13-9-5-4-8(2)6-10(9)25-15(13)19-12(21)7-11-14(22)20-17(18)26-11/h8,11H,3-7H2,1-2H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUPNOMTVMQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that combines elements of thiazolidine and thiophene chemistry. Its molecular formula is , with a molar mass of approximately 321.35 g/mol. The presence of functional groups such as an imino group, acetamido group, and ethyl ester contributes to its biological reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4S |
| Molar Mass | 321.35 g/mol |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.27 ± 0.70 (Predicted) |
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate various chemical precursors. The synthesis pathway typically includes the formation of the thiazolidinone ring and subsequent modifications to introduce the acetamido and ethyl ester functionalities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including colorectal cancer (CRC) models such as LoVo and HCT-116 cells. Notably, it has demonstrated significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents.
- Study Findings : In a comparative study, the compound exhibited IC50 values of 57.10 µg/mL for PDK1 inhibition and 64.10 µg/mL for LDHA inhibition, showcasing its effectiveness as an enzyme inhibitor in cancer metabolism pathways .
Antioxidant and Antibacterial Activity
The compound also displays promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have shown strong antioxidant activity with IC50 values lower than those of standard antioxidants like butylated hydroxy toluene.
Furthermore, antibacterial evaluations indicate that the compound possesses significant activity against various bacterial strains, suggesting its potential use in treating infections .
Case Studies
- Colorectal Cancer Study : A detailed examination of the compound's effects on CRC cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through modulation of metabolic pathways .
- Antioxidant Activity Evaluation : The antioxidant capacity was tested using DPPH radical scavenging assays, where the compound showed IC50 values indicating superior activity compared to common antioxidants .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to critical sites on proteins such as PDK1 and LDHA, reinforcing its role as a potential therapeutic agent .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Thiazolidinone Ring : Contributes to the compound's biological activity.
- Thiophene Moiety : Enhances the compound's reactivity and interaction with biological targets.
- Acetamido Group : Plays a crucial role in the compound's pharmacodynamics.
Antimicrobial Properties
Research has indicated that derivatives of ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antimicrobial activity. Studies have shown that modifications to the acetamido group can enhance this activity against various bacterial strains.
Analgesic Effects
The compound has been evaluated for its analgesic properties through various experimental methods. For instance, studies utilizing the "hot plate" method on animal models demonstrated that certain derivatives possess analgesic effects superior to traditional analgesics like metamizole . This suggests potential applications in pain management therapies.
Cancer Research
This compound has been investigated as an apoptosis-inducing agent in breast cancer treatment. In vitro studies have shown that it can effectively trigger programmed cell death in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Modulation of Receptor Activity
The compound acts as a negative allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), which is implicated in various neurological disorders. Research indicates that it reduces channel conductance at saturating concentrations across all NMDAR subtypes . This modulation could provide insights into developing treatments for conditions such as epilepsy and chronic pain.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can be tailored to produce various derivatives with modified biological activities. The ability to alter functional groups allows for a diverse range of compounds with specific therapeutic targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Insights :
Key Differences :
- EU1794-2’s synthesis emphasizes functionalization of the thiazolidinone ring, while cyanoacrylamido derivatives prioritize electrophilic substitution .
- Solvent choice (e.g., HFIP for 6o vs. toluene for cyano derivatives) impacts reaction efficiency and purity .
Q & A
Q. What synthetic methodologies are used to prepare this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step procedures involving acetamide coupling and cyclization reactions. For example, derivatives like EU1794-2 and EU1794-4 are prepared by reacting precursor compounds (e.g., 13b or 13c) under reflux conditions in ethanol, followed by precipitation from hot ethanol to yield a light yellow solid (60% yield) . Key parameters include solvent choice (ethanol or 1,4-dioxane), reaction time (4–12 hours), and catalytic additives (e.g., piperidine for Knoevenagel condensation). Optimization may involve adjusting stoichiometry, temperature, or purification methods (e.g., recrystallization with alcohol) .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., NH, C=O, and aromatic C-H stretches).
- ¹H/¹³C NMR resolves hydrogen and carbon environments (e.g., methyl groups at δ ~1.2–1.4 ppm, thiophene protons at δ ~6.5–7.5 ppm).
- Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks matching calculated values). Purity is assessed via melting point analysis and chromatographic methods .
Q. What are the primary biological targets of this compound?
The compound acts as a negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs), specifically reducing single-channel conductance and Ca²⁺ permeability in GluN1/GluN2A subtypes. This voltage-independent mechanism distinguishes it from other NMDAR inhibitors .
Advanced Research Questions
Q. How does the methyl group at position 6 influence its pharmacological activity?
Comparative studies of EU1794-2 (6-methyl) and EU1794-4 (no methyl) reveal that the methyl group enhances steric hindrance, altering binding affinity and selectivity for NMDAR subtypes. For example, EU1794-2 shows submaximal inhibition (~70% at saturating concentrations) compared to EU1794-4 (~60%), suggesting methyl-dependent modulation of receptor conformation .
Q. What experimental strategies address low solubility during synthesis or bioassays?
Solubility challenges arise from the compound’s hydrophobic thiophene and tetrahydrobenzo[b]thiophene moieties. Strategies include:
- Co-solvent systems : Ethanol-water mixtures improve dissolution during precipitation .
- Derivatization : Introducing polar groups (e.g., hydroxyl or carboxylate) via Knoevenagel condensation enhances aqueous compatibility .
- Nanoformulation : Lipid-based carriers or cyclodextrin inclusion complexes improve bioavailability in cellular assays .
Q. How can contradictory data on inhibition efficacy across assays be resolved?
Variability in inhibition (e.g., 60–70% across studies) may stem from differences in receptor subunit composition (GluN2A vs. GluN2B), assay pH, or Ca²⁺/Mg²⁺ concentrations. Standardizing experimental conditions (e.g., using recombinant NMDARs in HEK293 cells) and applying single-channel recording techniques (to isolate conductance effects) can clarify discrepancies .
Q. What computational tools aid in designing derivatives with improved NMDAR specificity?
Quantum chemical calculations (e.g., DFT for binding energy predictions) and molecular dynamics simulations model interactions between the compound’s iminothiazolidinone ring and the NMDAR allosteric site. Tools like AutoDock Vina or Schrödinger Suite optimize substituent positioning to minimize off-target effects .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting reaction time, solvent purity, and recrystallization solvents (e.g., ethanol vs. 1,4-dioxane) .
- Biological Assays : Use patch-clamp electrophysiology to quantify Ca²⁺ permeability changes, as bulk fluorometric assays may overlook single-channel effects .
- Data Interpretation : Cross-validate spectroscopic data with synthetic intermediates to rule out byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
